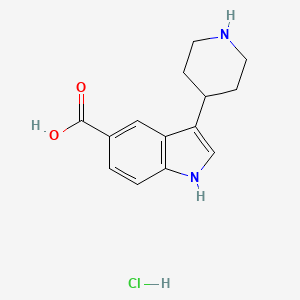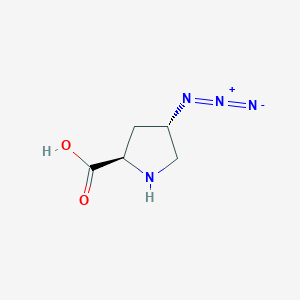
(2R,4S)-4-Azidopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,4S)-4-Azidopyrrolidine-2-carboxylic acid” is a compound that contains an azide group (-N3) and a carboxylic acid group (-COOH) on a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The “2R,4S” notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the introduction of the azide and carboxylic acid functional groups. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, with the azide group and the carboxylic acid group attached at the 4th and 2nd positions, respectively .Chemical Reactions Analysis
The azide group is known for its reactivity and can participate in various chemical reactions, including reduction to amines and the Staudinger reaction . The carboxylic acid group can also undergo typical acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound acidic and polar .Applications De Recherche Scientifique
Catalysis in Asymmetric Synthesis
(2R,4S)-4-Azidopyrrolidine-2-carboxylic acid and its derivatives play a crucial role in catalysis, particularly in asymmetric synthesis. For example, densely substituted L-proline esters, closely related to azidopyrrolidine carboxylates, have been utilized as catalysts for asymmetric Michael additions of ketones to nitroalkenes. These derivatives, obtained through asymmetric cycloadditions and subsequent transformations, exhibit catalytic properties that can modulate asymmetric chemoselective reactions, including aldol and conjugate addition reactions (Ruiz-Olalla et al., 2015).
Stereochemical Studies and Organic Synthesis
Stereochemistry plays a vital role in the synthesis and application of azidopyrrolidine derivatives. Research into thiazolidine-4-carboxylic acids, which share structural features with azidopyrrolidine carboxylic acids, highlights the importance of stereochemistry in organic synthesis. These studies offer insights into nucleophilic addition reactions, demonstrating how the type and position of substituents influence reaction outcomes and stereoselectivity, further supported by computational studies and real-time IR monitoring (Jagtap et al., 2016).
Neuroprotective Drug Research
Compounds related to (2R,4S)-4-Azidopyrrolidine-2-carboxylic acid, such as aminopyrrolidine-2R,4R-dicarboxylated, have been explored for their neuroprotective properties. These compounds act as selective agonists for metabotropic glutamate receptors, demonstrating potential in attenuating neuronal degeneration induced by excitotoxicity, suggesting their relevance in developing neuroprotective drugs (Battaglia et al., 1998).
Peptide Synthesis and Modification
Pseudo-prolines, including derivatives of azidopyrrolidine carboxylic acid, serve as structure-disrupting, solubilizing building blocks in peptide synthesis. They demonstrate significant effects on the cis-trans ratio of adjacent amide bonds, influencing peptide structure and function. This highlights the utility of such compounds in modifying peptide backbones and studying protein folding (Dumy et al., 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,4S)-4-azidopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRFZPZRQYPCER-IUYQGCFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-4-Azidopyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-chlorothiophen-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2689284.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2689285.png)
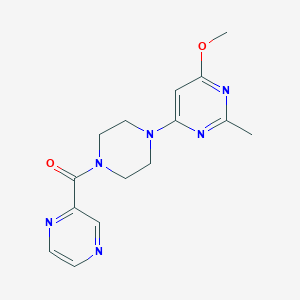
![Ethyl 5-[(2,4-dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2689287.png)

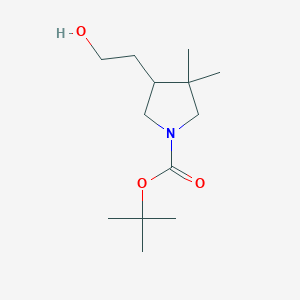
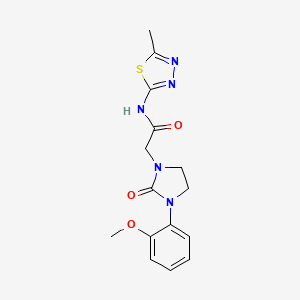
![5-benzyl-3-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2689294.png)
![Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2689296.png)

